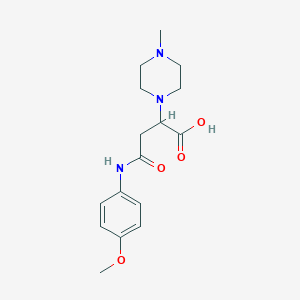
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s by GlaxoSmithKline to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism. However, its potential as a performance-enhancing drug has made it a subject of controversy in the sports world.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid' involves the reaction of 4-methoxyaniline with 4-methylpiperazine to form the intermediate product, which is then reacted with ethyl acetoacetate to yield the final product.
Starting Materials
4-methoxyaniline, 4-methylpiperazine, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Dissolve 4-methoxyaniline in diethyl ether and add 4-methylpiperazine. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium ethoxide to the mixture and stir for an additional 2 hours., Step 3: Add ethyl acetoacetate to the mixture and reflux for 6 hours., Step 4: Cool the mixture and add hydrochloric acid to adjust the pH to 2-3., Step 5: Extract the mixture with diethyl ether and wash the organic layer with water., Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product., Step 7: Dissolve the crude product in sodium hydroxide solution and adjust the pH to 7-8., Step 8: Extract the mixture with diethyl ether and wash the organic layer with water., Step 9: Combine the organic layers and evaporate the solvent to obtain the final product, 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
Wirkmechanismus
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid works by activating the PPAR-δ receptor, which is involved in the regulation of lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to an increase in the use of stored fat as an energy source. It also reduces the expression of genes involved in lipogenesis and glucose production, leading to a decrease in the production of new fat and glucose.
Biochemische Und Physiologische Effekte
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in animal and human studies. It increases the levels of HDL cholesterol, reduces triglyceride levels, and improves insulin sensitivity. It also reduces inflammation and oxidative stress in various tissues, including the liver, heart, and skeletal muscle. Additionally, it has been found to increase endurance and improve exercise performance in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several advantages for lab experiments, including its high potency, selectivity, and specificity for the PPAR-δ receptor. It is also relatively easy to synthesize and administer to animals. However, its potential as a performance-enhancing drug and its controversial status in the sports world may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to fully understand its long-term effects and potential risks. Additionally, there is a need for more research on the mechanisms underlying its effects and its interactions with other drugs and supplements.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the levels of high-density lipoprotein (HDL) cholesterol. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(4-methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-7-9-19(10-8-18)14(16(21)22)11-15(20)17-12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZBPFTSIHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)
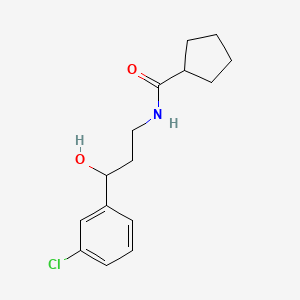
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2898656.png)
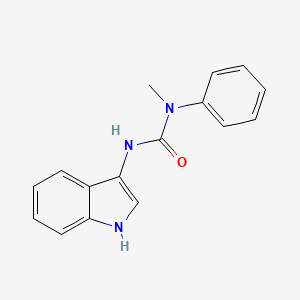
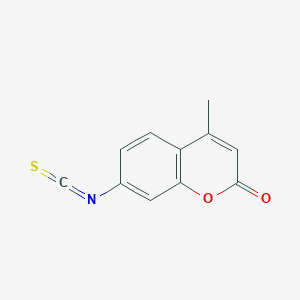
![3-ethyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898662.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2898666.png)
![1-[4-(3,4-Difluorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2898669.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)
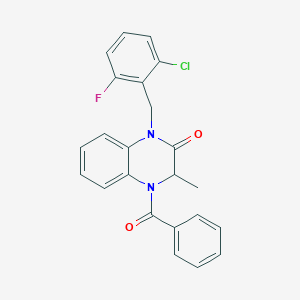
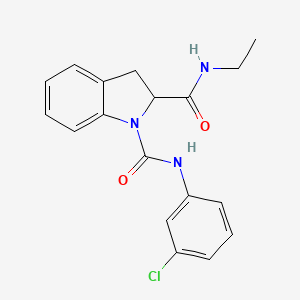
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)